molecular formula C18H22O5 B14685523 4-Tert-butylphenol;formaldehyde;2-hydroxybenzoic acid CAS No. 28110-65-8

4-Tert-butylphenol;formaldehyde;2-hydroxybenzoic acid

Cat. No.: B14685523
CAS No.: 28110-65-8
M. Wt: 318.4 g/mol
InChI Key: MVWQDNJZYFHWED-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde: is a complex polymeric compound. It is synthesized through the polymerization of 2-hydroxybenzoic acid (salicylic acid), 4-(1,1-dimethylethyl)phenol (tert-butylphenol), and formaldehyde. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde involves a condensation reaction. The process typically includes the following steps:

    Condensation Reaction: 2-hydroxybenzoic acid reacts with formaldehyde in the presence of an acid or base catalyst to form a hydroxymethyl derivative.

    Polymerization: The hydroxymethyl derivative then reacts with 4-(1,1-dimethylethyl)phenol under controlled conditions to form the polymer.

Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated under specific conditions to ensure complete polymerization. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired molecular weight and polymer properties.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The polymer can undergo oxidation reactions, especially at the phenolic and benzoic acid moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the polymer structure.

    Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the polymer.

    Reduction: Reduced forms of the polymer with altered functional groups.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of advanced polymeric materials.
  • Acts as a stabilizer in certain chemical reactions.

Biology:

  • Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine:

  • Explored for its antimicrobial properties and potential use in medical coatings.

Industry:

  • Utilized in the production of high-performance resins and coatings.
  • Employed as an additive in the manufacture of plastics and rubbers.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde involves its interaction with various molecular targets. The phenolic groups in the polymer can form hydrogen bonds and interact with biological molecules, leading to its antimicrobial effects. Additionally, the polymer’s structure allows it to act as a stabilizer and protective agent in various industrial applications.

Comparison with Similar Compounds

    Phenol-formaldehyde resins: These are similar in their use of formaldehyde and phenolic compounds but differ in their specific monomeric units.

    Urea-formaldehyde resins: These also use formaldehyde but involve urea instead of phenolic compounds.

    Melamine-formaldehyde resins: Similar in their use of formaldehyde but involve melamine as the primary reactant.

Uniqueness:

  • The inclusion of 2-hydroxybenzoic acid in the polymer structure provides unique chemical properties, such as enhanced stability and specific reactivity.
  • The presence of 4-(1,1-dimethylethyl)phenol imparts additional steric hindrance, affecting the polymer’s physical properties and reactivity.

Properties

CAS No.

28110-65-8

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

4-tert-butylphenol;formaldehyde;2-hydroxybenzoic acid

InChI

InChI=1S/C10H14O.C7H6O3.CH2O/c1-10(2,3)8-4-6-9(11)7-5-8;8-6-4-2-1-3-5(6)7(9)10;1-2/h4-7,11H,1-3H3;1-4,8H,(H,9,10);1H2

InChI Key

MVWQDNJZYFHWED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)O.C=O.C1=CC=C(C(=C1)C(=O)O)O

Related CAS

28110-65-8

Origin of Product

United States

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